molecular formula C11H11NO B8332440 2,7-Dimethylquinolin-6-ol

2,7-Dimethylquinolin-6-ol

Cat. No. B8332440
M. Wt: 173.21 g/mol
InChI Key: RMTAJUYBQPYQAW-UHFFFAOYSA-N
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Patent
US09376392B2

Procedure details

To 4-amino-2-methylphenol (5.0 g, 40.6 mmol) was added 6M HCl (100 mL) and heated to 100° C. with stirring. Toluene (30 mL) was added followed with the slowly addition of crotonaldehyde (6.7 mL, 81.2 mmol) at 100° C. The mixture was stirred at 100° C. for 2 hours, cooled to room temperature. The water layer was separated, neutralized by NaHCO3 solution. The solid formed was filtered and collected. LCMS-ESI+: calc'd for C11H11NO: 174.1 (M+H+); Found: 174.2 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.Cl.[CH:11](=O)/[CH:12]=[CH:13]/[CH3:14]>C1(C)C=CC=CC=1>[CH3:14][C:13]1[CH:12]=[CH:11][C:7]2[C:2](=[CH:3][C:4]([CH3:9])=[C:5]([OH:8])[CH:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)C
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(\C=C\C)=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The water layer was separated
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Name
Type
Smiles
CC1=NC2=CC(=C(C=C2C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.